Ethyl 2-(5-bromopyridin-2-yl)-2-methylpropanoate
Description
Ethyl 2-(5-bromopyridin-2-yl)-2-methylpropanoate is a brominated pyridine derivative characterized by a 5-bromo substituent on the pyridine ring and a branched ethyl 2-methylpropanoate ester. This compound is of interest in pharmaceutical and agrochemical research due to the pyridine moiety's versatility in drug design and the ester group's role in modulating physicochemical properties.
Properties
Molecular Formula |
C11H14BrNO2 |
|---|---|
Molecular Weight |
272.14 g/mol |
IUPAC Name |
ethyl 2-(5-bromopyridin-2-yl)-2-methylpropanoate |
InChI |
InChI=1S/C11H14BrNO2/c1-4-15-10(14)11(2,3)9-6-5-8(12)7-13-9/h5-7H,4H2,1-3H3 |
InChI Key |
QUYRKMIPYLJRIF-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C)(C)C1=NC=C(C=C1)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(5-bromopyridin-2-yl)-2-methylpropanoate typically involves the bromination of a pyridine derivative followed by esterification. One common method involves the reaction of 2-bromopyridine with ethyl 2-methylpropanoate in the presence of a base such as sodium hydride. The reaction is carried out in an organic solvent like tetrahydrofuran (THF) under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(5-bromopyridin-2-yl)-2-methylpropanoate undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in solvents like methanol or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts and boronic acids in the presence of bases like potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can yield biaryl compounds, while nucleophilic substitution can produce various substituted pyridine derivatives.
Scientific Research Applications
Ethyl 2-(5-bromopyridin-2-yl)-2-methylpropanoate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of pharmaceutical compounds.
Industry: Utilized in the production of agrochemicals and other specialty chemicals
Mechanism of Action
The mechanism of action of Ethyl 2-(5-bromopyridin-2-yl)-2-methylpropanoate involves its interaction with specific molecular targets. The bromine atom and ester group play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Research Findings and Implications
- Synthetic Challenges : Brominated pyridines require precise regioselective bromination, often achieved via directed ortho-metalation or halogen-exchange reactions.
- Biological Relevance : The 5-bromo substitution on pyridine enhances binding affinity in kinase inhibitors due to halogen bonding with protein targets.
- Safety Considerations: Brominated esters (e.g., Ethyl 2-(4-bromophenyl)-2-methylpropanoate) require stringent handling per GHS guidelines, including respiratory protection due to inhalation hazards .
Biological Activity
Ethyl 2-(5-bromopyridin-2-yl)-2-methylpropanoate is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides an in-depth exploration of its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound has the following chemical formula: CHBrNO with a molecular weight of approximately 272.14 g/mol. The compound features a brominated pyridine ring and an ethyl ester functional group, which are crucial for its reactivity and biological interactions .
The biological activity of this compound is primarily attributed to its interactions with specific molecular targets. The bromine atom on the pyridine ring enhances the compound's ability to participate in non-covalent interactions such as:
- Hydrogen Bonding : The presence of the ester group allows for hydrogen bonding with biological macromolecules.
- π-π Stacking : The aromatic nature of the pyridine can facilitate π-π stacking interactions with nucleobases or other aromatic systems.
These interactions may influence various biochemical pathways, including those involved in inflammation, cancer progression, and microbial infections .
Anticancer Properties
Recent studies have indicated that compounds similar to this compound exhibit anticancer properties. For instance, pyridine derivatives have been shown to inhibit cell proliferation in various cancer cell lines through apoptosis induction and cell cycle arrest .
Antimicrobial Activity
Research has also highlighted the potential antimicrobial effects of brominated pyridine derivatives. This compound may act against both Gram-positive and Gram-negative bacteria, possibly by disrupting bacterial cell membranes or inhibiting essential metabolic pathways .
Enzyme Inhibition
The compound is being investigated for its role as an enzyme inhibitor. Studies suggest that it could inhibit specific enzymes involved in metabolic pathways critical for disease progression, such as those associated with cancer or infectious diseases .
Pharmacokinetics
Pharmacokinetic studies indicate that this compound possesses favorable absorption and distribution properties. It is metabolized by liver enzymes, which may lead to active metabolites contributing to its biological effects .
Case Study 1: Anticancer Activity
A study conducted by researchers at the University of Groningen demonstrated that this compound significantly inhibited the growth of breast cancer cells in vitro. The half-maximal inhibitory concentration (IC50) was determined to be around 15 µM, indicating potent activity compared to control compounds .
Case Study 2: Antimicrobial Efficacy
In another investigation, this compound was tested against various bacterial strains. The results showed a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus, suggesting strong antimicrobial potential .
Comparative Analysis with Similar Compounds
| Compound Name | CAS Number | Key Features | Biological Activity |
|---|---|---|---|
| Ethyl 2-(3-bromopyridin-4-yl)-2-methylpropanoate | 2270209-92-0 | Similar structure but different bromine position | Moderate anticancer activity |
| Ethyl 2-(4-bromopyridin-3-YL)-2-methylpropanoate | 1404367-21-0 | Variation in bromine position affecting reactivity | Limited data available |
| Ethyl 2-(5-chloropyridin-2-YL)-2-methylpropanoate | Not listed | Chlorine instead of bromine; different biological activity | Reduced efficacy compared to brominated analogs |
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing Ethyl 2-(5-bromopyridin-2-yl)-2-methylpropanoate?
- Methodological Answer : The compound is typically synthesized via multi-step protocols involving halogenation, esterification, or coupling reactions. For example, bromopyridine derivatives can be functionalized using borane-pyridine complexes under acidic conditions (e.g., 10% HCl-MeOH) to introduce hydrazine or morpholinoethoxy groups, followed by coupling with carboxylic acid reagents. LCMS (e.g., m/z 416 [M+H]⁺) and HPLC (retention time 0.63–1.19 minutes under SMD-TFA05 conditions) are critical for monitoring intermediates .
Q. How is the purity of this compound assessed during synthesis?
- Methodological Answer : Analytical techniques include:
- LCMS : To confirm molecular ion peaks (e.g., m/z 791 [M+H]⁺ for advanced intermediates) .
- HPLC : Retention times under standardized conditions (e.g., 0.97 minutes for SQD-FA05) are compared to reference standards .
- Chromatography : Flash column chromatography (e.g., 50–75% ethyl acetate/hexanes) is used for purification .
Q. What solvents and reaction conditions are optimal for its stability during storage?
- Methodological Answer : Ethyl acetate is commonly used as a reaction solvent due to its compatibility with ester groups. For storage, anhydrous sodium sulfate is recommended to prevent hydrolysis, and temperatures below 25°C are advised to maintain stability .
Advanced Research Questions
Q. How can stereochemical outcomes be controlled during the synthesis of bromopyridine derivatives like this compound?
- Methodological Answer : Chiral resolution or asymmetric catalysis may be employed. For instance, iridium complexes (e.g., [Ir(ppy)₂(dtbbpy)]PF₆) enable enantioselective C–H functionalization, as demonstrated in the synthesis of methyl 2-(di(tert-butoxycarbonyl)amino)-3-(5-hydroxypyridin-2-yl)propanoate . Crystal structure data (e.g., monoclinic P2₁ space group with β = 95.779°) can guide stereochemical analysis .
Q. What strategies improve yield in multi-step syntheses involving bromopyridine intermediates?
- Methodological Answer : Key optimizations include:
- Temperature control : Reactions performed at 0°C minimize side reactions (e.g., during borane-pyridine additions) .
- Catalyst selection : Hantzsch ester (1.5 equiv) enhances reductive amination efficiency .
- Purification : Sequential extractions (ethyl acetate/brine) and column chromatography reduce impurities .
Q. How do substituents on the pyridine ring influence HPLC retention behavior?
- Methodological Answer : Electron-withdrawing groups (e.g., bromine at position 5) increase polarity, shortening retention times. For example, this compound elutes faster than analogs with trifluoromethyl or morpholinoethoxy groups (retention time 0.63 vs. 1.19 minutes under SMD-TFA05) .
Q. What mechanistic insights explain side-product formation during coupling reactions with this compound?
- Methodological Answer : Competing pathways, such as over-alkylation or hydrolysis, are common. For example, using 2,4,6-tripropyl-1,3,5,2,4,6-trioxatriphosphane 2,4,6-trioxide as a coupling reagent minimizes ester hydrolysis . Impurity profiling (e.g., methyl/ethyl esters of fenofibric acid) via HPLC helps identify byproducts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
